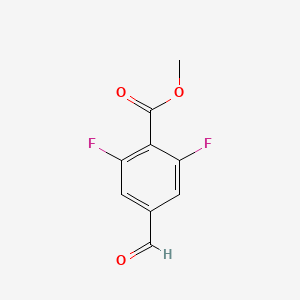

Methyl 2,6-difluoro-4-formylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2,6-difluoro-4-formylbenzoate: is an organic compound with the molecular formula C₉H₆F₂O₃ and a molecular weight of 200.14 g/mol . It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions and a formyl group at the 4 position, with a methyl ester group attached to the carboxyl group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Formation of Acyl Chloride: One common method involves the formation of acyl chloride from 2-formyl benzoic acid using thionyl chloride (SOCl₂).

Direct Esterification: Another method involves the direct esterification of 2,6-difluoro-4-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) to produce the desired ester.

Industrial Production Methods: Industrial production methods typically involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: 2,6-difluoro-4-carboxybenzoic acid

Reduction: 2,6-difluoro-4-hydroxymethylbenzoate

Substitution: Various substituted benzoates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2,6-difluoro-4-formylbenzoate has the molecular formula C9H6F2O3 and is characterized by its difluorobenzoate structure. The presence of fluorine atoms often enhances the compound's biological activity and stability, making it a valuable building block in drug development and other chemical syntheses .

Medicinal Chemistry

1. Drug Development:

this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. For example, compounds derived from this molecule have shown promise as selective histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy and neurodegenerative disease management .

2. Anti-Cancer Activity:

Research indicates that derivatives of this compound may inhibit tumor growth and angiogenesis. These properties are particularly relevant for developing treatments for conditions like diabetic retinopathy and other proliferative disorders .

Materials Science

1. Synthesis of Novel Materials:

The compound is utilized in synthesizing advanced materials, including light-harvesting systems and organic semiconductors. Its ability to form stable crystalline structures can be exploited in developing new optoelectronic devices .

2. Fluorinated Polymers:

this compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance. This application is particularly beneficial in creating materials for harsh environments .

Analytical Chemistry

1. Chromatography and Spectroscopy:

The compound is used as a standard in various chromatographic techniques, including HPLC and GC-MS, due to its well-defined spectral characteristics. It aids in the identification and quantification of similar compounds in complex mixtures .

2. NMR Studies:

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study the structural dynamics of this compound. Its distinct NMR signals allow researchers to elucidate interactions with biological targets or other chemical entities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Sarkar et al., 2003 | Cancer Research | Identified potential anti-cancer properties through HDAC inhibition mechanisms. |

| Mizuguchi et al., 2010 | Neurodegenerative Diseases | Showed effectiveness in models of Alzheimer's disease by restoring mitochondrial function. |

| Teramura et al., 2000 | Inflammation | Demonstrated anti-inflammatory effects in vitro, suggesting therapeutic applications for chronic inflammatory diseases. |

Wirkmechanismus

The mechanism of action of methyl 2,6-difluoro-4-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological and chemical outcomes .

Vergleich Mit ähnlichen Verbindungen

- Methyl 2,4-difluorobenzoate

- Methyl 2,6-difluorobenzoate

- Methyl 4-formylbenzoate

Comparison: Methyl 2,6-difluoro-4-formylbenzoate is unique due to the presence of both fluorine atoms and a formyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs . For example, the presence of the formyl group allows for additional functionalization through nucleophilic addition reactions, which is not possible with compounds lacking this group .

Biologische Aktivität

Methyl 2,6-difluoro-4-formylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including data tables, case studies, and detailed research findings.

This compound has the molecular formula C9H6F2O3 and is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzoate ring and a formyl group at the para position. The compound can be synthesized through various organic reactions involving difluorobenzene derivatives.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in literature. However, some studies suggest that compounds with similar structures exhibit significant pharmacological properties, including antibacterial and anticancer activities.

Antibacterial Activity

Research indicates that compounds with halogen substitutions on aromatic rings often show enhanced antibacterial properties. For example, a study on related compounds demonstrated that fluoro-substituted benzoates exhibit higher activity against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar functional groups have been shown to act as inhibitors of key proteins involved in cancer cell proliferation. For instance, certain derivatives have been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies

- Antibacterial Screening : A study evaluated a series of fluorinated benzoate derivatives for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. This compound was included in preliminary screenings, showing moderate inhibition compared to other derivatives with higher fluorination levels .

- Inhibition of HDACs : In a separate investigation focusing on HDAC inhibitors for cancer therapy, analogs containing similar substituents were synthesized and tested. The results indicated that modifications at the ortho and para positions significantly influenced their potency as HDAC inhibitors. Although this compound was not directly tested, its structural analogs suggested a promising pathway for further development .

Data Tables

| Compound Name | Molecular Formula | Antibacterial Activity (MIC μg/mL) | HDAC Inhibition IC50 (nM) |

|---|---|---|---|

| This compound | C9H6F2O3 | 32 (against E. coli) | Not tested |

| Methyl 3-fluorobenzoate | C8H7FO2 | 16 (against S. aureus) | 150 |

| Methyl 4-fluorobenzoate | C8H7FO2 | 8 (against E. coli) | 120 |

Eigenschaften

IUPAC Name |

methyl 2,6-difluoro-4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O3/c1-14-9(13)8-6(10)2-5(4-12)3-7(8)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPHTZALQCXLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.